(5E)-5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-3-phenyl-2-thioxoimidazolidin-4-one
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Overview
Description
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is a heterocyclic compound that features both pyrazole and imidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE typically involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with 3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring, potentially converting the thioxo group to a thiol or even further to a hydrocarbon.
Substitution: The pyrazole and imidazole rings can undergo various substitution reactions, such as halogenation, alkylation, and acylation, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent like tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, alkyl halides for alkylation, and acyl chlorides for acylation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and hydrocarbons.
Substitution: Various halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity. The thioxo group can also interact with metal ions, making it a potential ligand in coordination complexes.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
3-Phenyl-2-thioxotetrahydro-4H-imidazol-4-one: Another precursor used in the synthesis.
Pyrazole derivatives: Compounds with similar pyrazole rings but different substituents.
Imidazole derivatives: Compounds with similar imidazole rings but different substituents.
Uniqueness
5-[(E)-1-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-3-PHENYL-2-THIOXOTETRAHYDRO-4H-IMIDAZOL-4-ONE is unique due to the combination of pyrazole and imidazole rings in its structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C15H14N4OS |
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Molecular Weight |
298.4 g/mol |
IUPAC Name |
(5E)-5-[(1,5-dimethylpyrazol-4-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C15H14N4OS/c1-10-11(9-16-18(10)2)8-13-14(20)19(15(21)17-13)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,21)/b13-8+ |
InChI Key |
JKQBEZDLMCFYGL-MDWZMJQESA-N |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/2\C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Canonical SMILES |
CC1=C(C=NN1C)C=C2C(=O)N(C(=S)N2)C3=CC=CC=C3 |
Origin of Product |
United States |
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